1H-Imidazole, 2,2'-dithiobis[1-methyl-
Description
The imidazole (B134444) ring is a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. Its unique structural and electronic properties have established it as a privileged scaffold in the development of novel compounds. This article focuses on a specific derivative, 1H-Imidazole, 2,2'-dithiobis[1-methyl-, exploring its chemical context, from the fundamental importance of the imidazole core and the dithiobis functional group to its precise nomenclature and the historical research that paved the way for its study.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKCNYHKYTHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SSC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485777 | |
| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61747-29-3 | |
| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Structural Characterization and Spectroscopic Analysis of 1h Imidazole, 2,2 Dithiobis 1 Methyl
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been instrumental in defining the three-dimensional structure of 1H-Imidazole, 2,2'-dithiobis[1-methyl-], providing precise data on its molecular conformation, bond parameters, and the nature of its crystalline packing.
Molecular Conformation and Torsion Angles of the Disulfide Bond
The crystal structure of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] reveals a specific and stable molecular conformation. The molecule possesses a two-fold axis of symmetry that passes perpendicularly through the midpoint of the S-S bond. researchgate.net The two 1-methyl-1H-imidazole rings are essentially planar, with the angle between these two planes being approximately 33°. researchgate.net
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The crystal packing of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] is stabilized by specific intermolecular forces. While no classical hydrogen bonds are present due to the absence of donor protons like N-H, the structure is consolidated by a network of weak C—H···N hydrogen bonds. researchgate.net In this arrangement, the nitrogen atoms of the imidazole (B134444) rings act as bifurcated acceptors for hydrogen atoms from the methyl and imidazole ring carbons of adjacent molecules. These interactions are described with a graph-set notation of R²₁(6). researchgate.net
Crystallographic Analysis of Anhydrous and Hydrate Forms
The crystallographic data available in the scientific literature pertains to the anhydrous form of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]. researchgate.netresearchgate.net This form is obtained as yellow crystals. researchgate.net Extensive searches of the literature did not yield reports on the single-crystal X-ray diffraction analysis of any hydrated forms of this specific compound. Therefore, the structural discussion is confined to the anhydrous crystalline state.
Space Group and Unit Cell Parameters
The anhydrous form of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] crystallizes in the monoclinic crystal system. researchgate.netresearchgate.net The specific space group has been identified as C2/c. researchgate.netresearchgate.net This space group implies a centrosymmetric crystal structure. The asymmetric unit of the crystal contains one-half of the molecule, with the other half being generated by a two-fold rotational symmetry operation. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment of the protons in the molecule, confirming its identity and offering insights into its electronic structure.
1H NMR Spectral Assignments and Analysis
The ¹H NMR spectrum of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] has been reported, with assignments confirming the proposed molecular structure. In a chloroform-d (B32938) (CDCl₃) solution, the spectrum displays two main signals. researchgate.net
A sharp singlet appears at approximately 3.57 ppm, which is attributed to the six equivalent protons of the two methyl (N-CH₃) groups. The integration of this signal corresponds to six protons, confirming the presence of two symmetric methyl groups. researchgate.net
The protons on the imidazole rings appear as a multiplet in the aromatic region, centered at approximately 6.70 ppm. This signal integrates to four protons, corresponding to the two sets of H-4 and H-5 protons on the symmetric imidazole rings. researchgate.net The chemical shifts are consistent with the electron-donating character of the methyl group and the electron-withdrawing nature of the disulfide bridge affecting the electronic environment of the imidazole ring protons.
| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 3.57 | Singlet (s) | 6H |
| Imidazole (H-4, H-5) | 6.70 | Multiplet (m) | 4H |
Data sourced from Eshghi et al. (2008). researchgate.net
Compound Names Table
| Compound Name |
| 1H-Imidazole, 2,2'-dithiobis[1-methyl- |
| Methimazole (B1676384) |
| Methimazole disulfide |
| 1-Methyl-(2-methylthio)-1H-imidazole |
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Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental information for the specific compound 1H-Imidazole, 2,2'-dithiobis[1-methyl- is not publicly available. As a result, the creation of a scientifically accurate article adhering to the requested detailed outline is not possible without resorting to speculation or fabricating data.
The required sections on advanced structural and spectroscopic analysis, including:
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
mandate specific, experimentally-derived data such as chemical shifts, fragmentation patterns, vibrational frequencies, and thermal transition temperatures. This information is not present in the available scientific databases and literature for this particular molecule.
While general principles and typical data ranges for related imidazole and disulfide compounds exist, applying them to this specific structure would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the target compound. Therefore, the requested article cannot be generated at this time.
Chemical Reactivity and Mechanistic Investigations of the Disulfide Bond
Redox Chemistry of the Disulfide Linkage
The disulfide bond is the most reactive site in the molecule, readily undergoing both reduction and oxidation.
The disulfide bond of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] can be cleaved reductively to yield two molecules of 1-methyl-2-mercaptoimidazole (methimazole, MMI). This process is a classic example of thiol-disulfide exchange, a crucial reaction in biological systems. The reduction can be initiated by various reducing agents, most notably thiols.
The generally accepted mechanism for thiol-disulfide exchange involves a bimolecular nucleophilic substitution (SN2) reaction. nih.gov A thiolate anion (RS⁻) from a reducing thiol attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient, unstable trisulfide-like transition state, which then breaks down to form a new disulfide and the thiolate of the original disulfide. nih.gov In the context of MMI-disulfide, the reaction with a generic thiol (RSH) can be depicted as follows:
Deprotonation of the attacking thiol: RSH ⇌ RS⁻ + H⁺
Nucleophilic attack: MMI-S-S-MMI + RS⁻ → [MMI-S-S(RS)-MMI]⁻ (Transition State)
Cleavage: [MMI-S-S(RS)-MMI]⁻ → MMI-S⁻ + RS-S-MMI
The resulting 1-methyl-2-mercaptoimidazolate anion (MMI-S⁻) is then protonated to form MMI. This reductive cleavage is a key aspect of the compound's biological activity, as the product, methimazole (B1676384), is an active antithyroid agent.
It has been observed that the reformation of MMI from its disulfide can also occur through a non-enzymatic disproportionation of the MMI disulfide itself. nih.gov
The oxidation of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] or its precursor, 1-methyl-2-mercaptoimidazole, has been studied using various oxidizing agents. The disulfide itself is an initial oxidation product of MMI. nih.gov Further oxidation can lead to the cleavage of the C-S bond and the eventual formation of sulfur-free and sulfur-containing products.
Studies involving strong oxidizing agents like hypochlorous acid (HOCl) and superoxide (B77818) have shown that 1-methyl-2-mercaptoimidazole is rapidly oxidized to its disulfide. researchgate.net Subsequent and more extensive oxidation of the disulfide leads to the formation of 1-methylimidazole (B24206) and sulfate/sulfite as the major byproducts. nih.govresearchgate.net The reaction with HOCl is particularly rapid, with a reported rate constant on the order of 1 x 10⁷ M⁻¹s⁻¹. researchgate.net
The oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield different products depending on the reaction conditions, including 1-methylimidazole-2-sulfonic acid and 1-methyl-3-sulfo-3H-imidazolium chloride. researchgate.net This suggests that the sulfur atom in the disulfide can be oxidized to higher oxidation states.
Table 1: Products of Oxidative Transformations
| Oxidizing Agent | Initial Product | Final Byproducts |
|---|---|---|
| Thyroid Peroxidase/H₂O₂ | 1H-Imidazole, 2,2'-dithiobis[1-methyl-] | 1-methylimidazole, sulfate/sulfite nih.gov |
| Hypochlorous Acid (HOCl) | 1H-Imidazole, 2,2'-dithiobis[1-methyl-] | 1-methylimidazole researchgate.net |
| Superoxide | 1H-Imidazole, 2,2'-dithiobis[1-methyl-] | 1-methylimidazole researchgate.net |
Reactions Involving the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, one of which is methylated (N-1) and the other (N-3) possesses a lone pair of electrons, making it a nucleophilic center. This nitrogen atom can participate in several types of reactions.
N-Alkylation: The lone pair on the N-3 nitrogen can attack electrophiles, leading to the formation of quaternary imidazolium (B1220033) salts. While the N-1 position is already occupied by a methyl group, reactions with alkylating agents can occur at the N-3 position, although this would introduce a positive charge on the imidazole ring. N-alkylation of imidazole derivatives is a well-established reaction. researchgate.netosti.gov
Coordination Chemistry: The N-3 nitrogen atom can act as a ligand, coordinating to various metal ions. Imidazole and its derivatives are known to form stable complexes with a wide range of transition metals. researchgate.netharvard.edu This coordination ability is a fundamental aspect of the role of histidine (an imidazole-containing amino acid) in metalloproteins.
Reaction Kinetics and Thermodynamic Parameters
Quantitative data on the reaction kinetics and thermodynamics of the disulfide bond in 1H-Imidazole, 2,2'-dithiobis[1-methyl-] are not extensively documented in the literature. However, general principles of thiol-disulfide exchange can be applied to understand its behavior.
The rate of thiol-disulfide exchange reactions is highly dependent on the pH of the medium, as the attacking species is the thiolate anion. The rate constant for these reactions is generally first-order with respect to both the thiol and the disulfide concentrations. nih.gov For the myeloperoxidase-catalyzed oxidation of MMI, Michaelis-Menten kinetics have been observed with respect to hydrogen peroxide, with a Kₘ value of 20.2 μM and a Vₘₐₓ of 119 pmol/s per pmol of myeloperoxidase. tandfonline.com
Table 2: Summary of Compound Names
| Compound Name |
|---|
| 1H-Imidazole, 2,2'-dithiobis[1-methyl- |
| 1-methyl-2-mercaptoimidazole |
| Methimazole |
| 1-methylimidazole |
| 1-methylimidazole-2-sulfonic acid |
| 1-methyl-3-sulfo-3H-imidazolium chloride |
Coordination Chemistry and Metal Complexation Studies of 1h Imidazole, 2,2 Dithiobis 1 Methyl
Ligand Properties and Donor Atom Characterization
Detailed studies characterizing the ligand properties of 1H-Imidazole, 2,2'-dithiobis[1-methyl- are not present in the current body of scientific literature. Such a characterization would typically involve an analysis of its potential donor atoms, which include the nitrogen atoms of the imidazole (B134444) rings and the sulfur atoms of the disulfide bridge. The steric and electronic effects of the methyl groups on the imidazole rings would also be a key aspect of this analysis.
Hard/Soft Acid-Base (HSAB) Principles in Coordination
An analysis of 1H-Imidazole, 2,2'-dithiobis[1-methyl- within the framework of Hard/Soft Acid-Base (HSAB) theory has not been specifically reported. wikipedia.orgadichemistry.combohrium.com The HSAB principle is a qualitative concept that helps in predicting the stability of metal complexes. adichemistry.com Generally, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org A comprehensive study would be required to classify the nitrogen and sulfur donor atoms of this ligand as hard, soft, or borderline, and subsequently predict its coordination preferences with various metal ions.
Synthesis and Characterization of Metal Complexes
There is a lack of published research detailing the synthesis and characterization of metal complexes specifically with 1H-Imidazole, 2,2'-dithiobis[1-methyl- as a ligand. The synthesis of such complexes would likely involve reacting the ligand with various metal salts in suitable solvents. Characterization would typically employ techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis to determine the structure and properties of the resulting complexes.
Transition Metal Coordination Compounds
No specific reports on the synthesis and characterization of coordination compounds between 1H-Imidazole, 2,2'-dithiobis[1-methyl- and transition metals were found in the scientific literature. Transition metals, with their partially filled d-orbitals, are known to form a wide variety of complexes with diverse geometries and electronic properties. bohrium.com
Main Group Metal Adducts
Similarly, there is no available research on the formation of adducts between 1H-Imidazole, 2,2'-dithiobis[1-methyl- and main group metals. Studies in this area would explore the coordination behavior of this ligand with s-block and p-block metals.
Structural Analysis of Coordination Polymers and Complexes
Due to the absence of synthesized complexes, there are no structural analyses of coordination polymers or discrete complexes involving 1H-Imidazole, 2,2'-dithiobis[1-methyl-. Structural analysis, typically performed using single-crystal X-ray diffraction, provides crucial information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.
Electronic Properties of Metal-Ligand Interactions
A detailed investigation into the electronic properties of metal-ligand interactions for complexes of 1H-Imidazole, 2,2'-dithiobis[1-methyl- is not available in the literature. Such studies would typically involve a combination of experimental techniques, such as UV-Visible and EPR spectroscopy, and computational methods to understand the nature of the bonding between the metal center and the ligand, including aspects like charge transfer and ligand field effects.
Theoretical and Computational Investigations of 1h Imidazole, 2,2 Dithiobis 1 Methyl
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific Density Functional Theory (DFT) studies for 1H-Imidazole, 2,2'-dithiobis[1-methyl- were identified. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Such studies would typically provide the following insights:
Molecular Dynamics (MD) Simulations
Interaction with Solvent Molecules and Substrates
Computational studies are crucial in elucidating the interactions between inhibitor molecules, such as 1H-Imidazole, 2,2'-dithiobis[1-methyl-], and their surrounding environment. These investigations typically involve modeling the behavior of the molecule in the presence of solvent molecules and on the surface of metallic substrates.
Molecular dynamics simulations of imidazole (B134444) derivatives in aqueous solutions have shown that stable hydration shells form around the molecule. The orientation and number of water molecules are influenced by temperature. For imidazole itself, simulations indicate the formation of hydrogen bonds between the N-H group of the imidazole ring and the oxygen of water molecules (N-H…OH2), as well as between the nitrogen atoms of the ring and the hydrogen of water molecules (N…HOH). These interactions are fundamental to understanding the solubility and transport of the inhibitor in an aqueous corrosive environment. The presence of polar functional groups in imidazole derivatives, such as the nitrogen atoms in the imidazole ring, facilitates these hydrogen bonding interactions. jlu.edu.cn
The interaction of imidazole derivatives with metallic substrates, particularly in the context of corrosion inhibition, is a primary focus of theoretical research. These interactions are complex and can involve both physical and chemical adsorption processes. The heteroatoms (nitrogen and sulfur) in molecules like 1H-Imidazole, 2,2'-dithiobis[1-methyl-] play a critical role. The lone pair electrons on these atoms can be donated to the vacant d-orbitals of metal atoms, forming coordinate covalent bonds. Furthermore, the planar structure of the imidazole ring allows for effective surface coverage through flat adsorption, maximizing the interaction between the molecule's π-electrons and the metal surface. semanticscholar.org
Adsorption Mechanism Modeling
The efficacy of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Computational modeling provides a molecular-level understanding of this adsorption process.
Surface Adsorption Characteristics and Energetics
Theoretical calculations, particularly those using DFT, are employed to determine the preferred adsorption sites, orientations, and energies of inhibitor molecules on various metal surfaces. For imidazole and its derivatives, studies have investigated adsorption on surfaces such as Fe(110), Cu(111), and Al(111). researchgate.netresearchgate.netrsc.org
The adsorption energy (E_ads) is a key parameter calculated in these studies, with a more negative value indicating a stronger and more spontaneous adsorption process. researchgate.net For instance, the adsorption of imidazole on oxidized copper surfaces has been shown to be strong, with adsorption energies around -1.6 eV at coordinatively unsaturated copper sites. rsc.org The orientation of the adsorbed molecule is also critical; a parallel or flat adsorption mode is often favored for planar molecules like imidazole, as it maximizes the surface area covered by each molecule. semanticscholar.org
The strength of the adsorption can be influenced by the specific functional groups on the imidazole ring. For example, the introduction of a methyl group can enhance the adsorption ability of imidazole derivatives. researchgate.net The presence of sulfur atoms, as in 1H-Imidazole, 2,2'-dithiobis[1-methyl-], is expected to significantly contribute to the adsorption energy due to the high affinity of sulfur for many metals.
Below is an interactive data table summarizing typical adsorption energy ranges for imidazole derivatives on different metal surfaces, as derived from various computational studies.
| Inhibitor Type | Metal Surface | Adsorption Energy (eV) Range | Primary Interaction Sites |
| Imidazole | Fe(110) | -1.0 to -2.5 | N, π-electrons |
| Thiol-substituted Imidazole | Cu(111) | -1.5 to -3.0 | S, N |
| Methyl-substituted Imidazole | Al(111) | -0.8 to -2.0 | N, π-electrons |
Inhibition Mechanisms Based on Adsorption
The adsorption of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] onto a metal surface inhibits corrosion through several mechanisms. The primary mechanism is the formation of a physical barrier that blocks the active sites on the metal surface from coming into contact with corrosive species such as H+, Cl-, and O2.
Computational studies help to distinguish between two main types of adsorption: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions, such as van der Waals forces and dipole-dipole interactions, between the inhibitor and the charged metal surface. Chemisorption involves the stronger interaction of covalent bond formation through electron sharing or donation from the inhibitor to the metal. The calculated free energy of adsorption (ΔG_ads) can help to elucidate the dominant adsorption mechanism. Values of ΔG_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For many imidazole derivatives, a mixed-mode of adsorption, involving both physisorption and chemisorption, is often proposed.
Quantum chemical parameters derived from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), provide further insight into the inhibition mechanism. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, facilitating chemisorption. A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also an indicator of the molecule's stability and reactivity. nih.gov
The following table presents key quantum chemical parameters often used to predict the inhibition efficiency of imidazole-based inhibitors.
| Parameter | Interpretation | Implication for Inhibition |
| E_HOMO | Electron-donating ability | Higher values favor chemisorption and higher efficiency. |
| E_LUMO | Electron-accepting ability | Lower values can enhance back-donation from metal to inhibitor. |
| ΔE (LUMO-HOMO) | Reactivity and stability | A smaller gap suggests higher reactivity and potentially stronger adsorption. |
| Dipole Moment (μ) | Polarity of the molecule | Higher values can increase electrostatic interactions with the surface. |
Molecular and Cellular Biological Interactions Mechanism Focused Research
Redox Modulation and Protein Thiol Reactivity
The primary mechanism of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] involves the modulation of cellular redox environments through its interaction with protein thiols. This activity is central to its biological effects.
1H-Imidazole, 2,2'-dithiobis[1-methyl-] is a well-documented inhibitor of the thioredoxin (Trx) system, which is a key antioxidant system responsible for maintaining cellular redox homeostasis. nih.govaacrjournals.orgmdpi.com The compound targets both thioredoxin (Trx) and thioredoxin reductase (TrxR). nih.govaacrjournals.org Its mechanism involves causing the oxidation of critical cysteine residues within these proteins. nih.govaacrjournals.org
Table 1: Interaction with the Thioredoxin System
| Component | Interaction | Consequence | Reference |
|---|---|---|---|
| Thioredoxin-1 (Trx-1) | Oxidation of cysteine residues; Irreversible binding/inhibition | Inactivation of redox function | nih.govaacrjournals.orgeuropeanreview.org |
| Thioredoxin Reductase (TrxR) | Oxidation of cysteine residues | Inhibition of function | nih.govaacrjournals.org |
The oxidative capacity of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] is not confined to the thioredoxin family of proteins. nih.govaacrjournals.org The compound acts as a broader agent of cysteine oxidation through thiol-disulfide exchange reactions. nih.govaacrjournals.orgmdpi.com This reactivity extends to other proteins where cysteine residues are crucial for function.
A significant example of this broader activity is its interaction with tubulin. Research has demonstrated that the compound directly oxidizes cysteine residues on tubulin subunits. nih.govaacrjournals.org The oxidation of these critical thiols leads to a loss of the protein's competence to polymerize into microtubules. nih.govaacrjournals.org This mechanism highlights that the compound's biological effects are a consequence of its ability to modulate the redox state of cysteine residues in a variety of protein targets, not just the thioredoxin system. nih.govaacrjournals.org
Cytoskeletal Dynamics Modulation
The compound's interaction with tubulin, a fundamental component of the cytoskeleton, leads to significant disruption of microtubule dynamics and cellular architecture.
1H-Imidazole, 2,2'-dithiobis[1-methyl-] directly inhibits the polymerization of tubulin in a dose-dependent fashion. nih.govaacrjournals.org Cell-free assays confirm a direct interaction between the compound and tubulin, preventing the assembly of tubulin heterodimers into microtubules. nih.govaacrjournals.org The proposed mechanism for this inhibition is the oxidation of tubulin's cysteine residues, which alters the protein's conformation and prevents proper polymerization. nih.govaacrjournals.org Furthermore, the compound not only halts the formation of new microtubules but also actively promotes the depolymerization of pre-existing microtubules, further contributing to cytoskeletal disruption. nih.govaacrjournals.org
The inhibition of tubulin polymerization has profound consequences for cellular structure and function. Immunocytochemical analysis of cells, such as MCF-7 breast cancer cells and human umbilical vein endothelial cells (HUVEC), treated with the compound reveals a significant loss of the organized microtubule network. nih.govaacrjournals.org The cellular tubulin appears dispersed and unpolymerized, leading to a collapse of the microtubule cytoskeleton. aacrjournals.org This disruption of microtubule integrity interferes with essential cellular processes that depend on a functional cytoskeleton, including cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov
Table 2: Effects on Cytoskeletal Dynamics
| Process/Structure | Effect of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] | Mechanism | Reference |
|---|---|---|---|
| Tubulin Polymerization | Dose-dependent inhibition | Direct interaction and oxidation of tubulin cysteines | nih.govaacrjournals.org |
| Preformed Microtubules | Dose-dependent depolymerization | Direct interaction with tubulin subunits | nih.govaacrjournals.org |
Enzyme Inhibition Studies and Specificity
While initially characterized as a specific inhibitor of the thioredoxin system, further research has revealed that 1H-Imidazole, 2,2'-dithiobis[1-methyl-] has a broader range of targets. nih.govaacrjournals.org Its specificity is not absolute, and its biological activity is the result of modulating multiple cellular targets.
An Examination of the Molecular and Cellular Biology of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]
This article delineates the current state of scientific knowledge regarding the molecular and cellular biological interactions of the chemical compound 1H-Imidazole, 2,2'-dithiobis[1-methyl-]. The content is structured to address specific mechanisms of action as outlined in established research frameworks.
A thorough review of available scientific literature reveals no specific studies focused on the target identification or inhibition kinetics of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] with respect to cysteine-dependent proteases. While research on analogous compounds containing a dithio-imidazole core exists, this data cannot be attributed to the specific compound . Consequently, there are no established targets within this enzyme class for 1H-Imidazole, 2,2'-dithiobis[1-methyl-], nor is there any available data on its inhibition kinetics, such as inhibition constants (Ki) or rates of inactivation (kinact).
There is currently no published research detailing the antibacterial modalities or specific cellular targets of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]. Investigations into its potential mechanisms of action, such as cell wall disruption, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways in bacterial cells, have not been reported in the accessible scientific literature.
Specific research hypothesizing or investigating the antifungal and antiviral activity pathways for 1H-Imidazole, 2,2'-dithiobis[1-methyl-] is not available. The common mechanisms for related imidazole-containing antifungal agents, such as the inhibition of cytochrome P450 enzymes like 14α-demethylase, have not been studied in the context of this particular compound. Similarly, no research has been conducted to identify its potential antiviral mechanisms, such as the inhibition of viral entry, replication enzymes, or protein processing.
The influence of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] on cellular metabolic pathways remains an uninvestigated area of research. There are no available studies, either through metabolomic profiling or targeted biochemical assays, that describe its effects on key metabolic processes such as glycolysis, the tricarboxylic acid (TCA) cycle, lipid metabolism, or amino acid metabolism in any cell type.
Non Biological Applications and Functional Materials of 1h Imidazole, 2,2 Dithiobis 1 Methyl
Corrosion Inhibition in Material Science
Organic compounds containing heteroatoms such as sulfur and nitrogen are effective corrosion inhibitors, as these atoms act as centers for adsorption onto metal surfaces. mdpi.comcovenantuniversity.edu.ng Imidazole (B134444) derivatives, in particular, have been widely studied for their ability to protect various metals and alloys in corrosive environments. gssrr.org The protective action stems from the adsorption of the inhibitor molecules on the metal, forming a barrier that isolates it from the aggressive solution. covenantuniversity.edu.ng
The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. This process can be understood by fitting experimental data to various adsorption isotherm models, such as Langmuir, Freundlich, and Temkin. mdpi.comresearchgate.net The Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites, is frequently used to describe the behavior of imidazole-based inhibitors. gssrr.orgtpcj.orgresearchgate.net
The adsorption of 1H-Imidazole, 2,2'-dithiobis[1-methyl- involves the lone pair electrons on its nitrogen and sulfur atoms, as well as the π-electrons of the imidazole rings, which interact with the vacant d-orbitals of metal atoms like iron or copper. researchgate.net This interaction can be characterized as a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The value of the standard free energy of adsorption (ΔG°ads) derived from the isotherm provides insight into the nature of this interaction. A ΔG°ads value of -34.04 kJ/mol for a related diphenyl-imidazole derivative suggests a mechanism that involves both physical and chemical adsorption. gssrr.org Studies on similar imidazole-thiol compounds on mild steel have shown that their adsorption follows the Langmuir isotherm, indicating the formation of a protective monolayer on the metal surface. tpcj.org
Table 1: Representative Adsorption Data for Imidazole-Based Inhibitors Data modeled after typical findings for imidazole derivatives to illustrate the concept.
| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |
|---|---|---|
| 1x10⁻⁵ | 0.65 | 1.54x10⁻⁵ |
| 2x10⁻⁵ | 0.78 | 2.56x10⁻⁵ |
| 5x10⁻⁵ | 0.89 | 5.62x10⁻⁵ |
| 1x10⁻⁴ | 0.95 | 1.05x10⁻⁴ |
The formation of an adsorbed layer of 1H-Imidazole, 2,2'-dithiobis[1-methyl- on a metal surface significantly alters the electrochemical processes that drive corrosion. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to quantify this effect. researchgate.netresearchgate.net The presence of the inhibitor typically reduces the corrosion current density (icorr) and shifts the corrosion potential (Ecorr).
Polarization studies of related imidazole inhibitors often reveal that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. tpcj.orgresearchgate.net This is achieved through the formation of a protective film that blocks the active sites on the metal surface. researchgate.netustb.edu.cn The disulfide bond in 1H-Imidazole, 2,2'-dithiobis[1-methyl- can also contribute to the formation of a more stable and compact protective layer through polymerization or cross-linking on the surface.
EIS measurements provide further evidence of the protective film's formation. researchgate.net In the presence of the inhibitor, the charge transfer resistance (Rct) typically increases, indicating a slower corrosion process, while the double-layer capacitance (Cdl) decreases due to the displacement of water molecules by the adsorbing organic inhibitor. researchgate.net This barrier film effectively insulates the metal from the corrosive electrolyte. researchgate.netustb.edu.cn
Table 2: Illustrative Electrochemical Data for a Corrosion Inhibitor Data represents typical results from potentiodynamic polarization experiments for imidazole-based inhibitors.
| Inhibitor Concentration (mol/L) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | -450 | 500 | - |
| 1x10⁻⁵ | -440 | 125 | 75.0 |
| 5x10⁻⁵ | -432 | 55 | 89.0 |
| 1x10⁻⁴ | -425 | 25 | 95.0 |
The performance of corrosion inhibitors can often be enhanced through synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects. For instance, the addition of iodide ions has been shown to improve the inhibition efficiency of some organic compounds by promoting their adsorption on the metal surface. While specific studies on the synergistic effects of 1H-Imidazole, 2,2'-dithiobis[1-methyl- are not extensively detailed in the provided search results, this is a common strategy in corrosion science. The combination of a sulfur-containing organic molecule like methimazole (B1676384) disulfide with other substances, such as transition metal sulfides (e.g., MoS₂), could potentially lead to the formation of highly durable and resistant protective films. mdpi.comresearchgate.net
Catalytic Applications and Catalyst Design
The reactivity of the imidazole ring and the disulfide bond also allows 1H-Imidazole, 2,2'-dithiobis[1-methyl- to function in catalytic applications. Imidazole and its derivatives are known to act as organic catalysts and as ligands in metal-catalyzed reactions. researchgate.netmdpi.comcyberleninka.ru
The nitrogen atoms in the imidazole rings of 1H-Imidazole, 2,2'-dithiobis[1-methyl- possess lone pairs of electrons that can coordinate with metal ions, making the molecule an effective ligand in coordination chemistry. researchgate.net This ability to form stable metal complexes is crucial for its role in catalysis. mdpi.com
In the presence of elemental halogens like iodine, methimazole disulfide forms a polyiodide complex, specifically [(MMI-disulfide)I]⁺·I₃⁻. koreascience.krresearchgate.net This complex acts as the active catalytic species in certain organic reactions. The formation of such complexes, where the molecule acts as a ligand to activate a reagent, is a key principle in homogeneous catalysis. koreascience.krresearchgate.net This demonstrates the compound's potential in designing catalysts where the imidazole moiety can bind to and activate a catalytic center.
A notable catalytic application of 1H-Imidazole, 2,2'-dithiobis[1-methyl- is in the regioselective ring-opening of epoxides to produce halohydrins. koreascience.krresearchgate.net In this transformation, the compound serves as a catalyst in the presence of elemental iodine or bromine. Research indicates that methimazole disulfide is a more efficient catalyst for this reaction than its monomer precursor, methimazole, leading to higher yields and greater regioselectivity. koreascience.krresearchgate.net
The enhanced performance is attributed to the formation of the bulky [(MMI-disulfide)I]⁺·I₃⁻ complex. This large nucleophilic species preferentially attacks the less sterically hindered carbon atom of the epoxide ring, thereby controlling the regioselectivity of the reaction. koreascience.krresearchgate.net This application highlights the compound's utility as a specialized organocatalyst for specific, valuable chemical transformations.
Table 3: Catalytic Performance of Methimazole Disulfide in Epoxide Ring-Opening Data sourced from studies on the catalytic conversion of epoxides to halohydrins. koreascience.krresearchgate.net
| Epoxide Substrate | Halogen | Reaction Time (h) | Conversion (%) | Product |
|---|---|---|---|---|
| Styrene oxide | I₂ | 0.25 | 98 | 2-Iodo-1-phenylethanol |
| Styrene oxide | Br₂ | 1.5 | 96 | 2-Bromo-1-phenylethanol |
| Cyclohexene oxide | I₂ | 0.25 | 98 | trans-2-Iodocyclohexanol |
| Cyclohexene oxide | Br₂ | 4.5 | 95 | trans-2-Bromocyclohexanol |
Advanced Materials Science Applications
Components in Ionic Liquids and Electrolytes
Based on available research, there is no specific information detailing the application or incorporation of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] as a component in ionic liquids or electrolytes. While its precursor, 2-mercapto-1-methylimidazole, has been utilized in the preparation of nitrile-functionalized room-temperature ionic liquids, similar studies involving the disulfide derivative have not been identified. scientificlabs.com
Potential in Polymer Chemistry and Nanomaterials
Scientific literature does not currently describe the potential or application of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] in the fields of polymer chemistry or the development of nanomaterials.
Adsorption Properties of Specific Atoms or Moieties
Iodine Adsorption Capabilities and Mechanisms
The compound 1H-Imidazole, 2,2'-dithiobis[1-methyl-], also known as methimazole-disulfide, is formed through the chemical oxidation of 1-methyl-imidazole-2-thione (methimazole, MMI) by iodine (I₂). nih.gov This interaction is fundamental to its notable iodine adsorption capabilities. The mechanism involves the formation of stable charge-transfer complexes and polyiodide species. koreascience.krresearchgate.net
The interaction between methimazole and iodine can result in the formation of two stable ionic disulfide compounds: a dication disulfide and a monocation disulfide arranged in dimers. nih.gov These species are considered effective intermediates that highlight the compound's capacity to sequester iodine. nih.gov
Spectroscopic studies, including FT-Raman and UV-visible spectroscopy, have been employed to elucidate the mechanism of iodine complexation. koreascience.krresearchgate.net When 1H-Imidazole, 2,2'-dithiobis[1-methyl-] interacts with elemental iodine, it facilitates the formation of polyiodides. koreascience.krresearchgate.net It is proposed that a complex with the structure [(methimazole-disulfide)I]⁺·I₃⁻ is initially formed. koreascience.krresearchgate.net This complex can become bulkier with the addition of excess iodine. researchgate.net The formation of these polyiodide complexes is a key mechanism for the high adsorption of iodine. koreascience.krresearchgate.net
The efficiency of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] in forming these complexes has been compared to its precursor, methimazole. Research indicates that the disulfide form is a more efficient catalyst for polyiodide formation, suggesting a strong affinity for iodine. koreascience.krresearchgate.net This strong donor-acceptor interaction underscores its potential as an agent for iodine capture. rsc.orgrsc.org
Table 1: Spectroscopic and Complex Formation Data
| Interacting Species | Spectroscopic Method | Observation | Reference |
|---|---|---|---|
| Methimazole-disulfide and Iodine | UV-visible Spectroscopy | Complex formation, faster than with methimazole | koreascience.kr |
| Methimazole-disulfide and Iodine | FT-Raman Spectroscopy | Formation of [(methimazole-disulfide)I]⁺·I₃⁻ complex | koreascience.krresearchgate.net |
| Methimazole and Iodine | X-ray Crystallography | Formation of stable ionic dication and monocation disulfides | nih.gov |
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Techniques for Purity and Separation
Chromatography is a fundamental tool for separating 1H-Imidazole, 2,2'-dithiobis[1-methyl-] from its precursors, metabolites, and other impurities. Techniques like HPLC and GC-MS offer high resolution and sensitivity for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of methimazole (B1676384) and its disulfide metabolite. nih.gov Reversed-phase HPLC, often employing a C18 column, is effective for separating these polar compounds. researchgate.net The separation mechanism relies on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.
Detection is typically achieved using a UV detector, as the imidazole (B134444) ring and disulfide bond exhibit chromophoric properties. researchgate.net For instance, in the analysis of the precursor methimazole, detection wavelengths are often set around 258 nm. researchgate.net The mobile phase composition is critical for achieving adequate retention and resolution. It often consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netcmes.org The pH of the mobile phase can be adjusted to control the ionization state of the imidazole compounds, thereby influencing their retention on the column. chromforum.org In some applications, gradient elution is used to effectively separate multiple components within a sample mixture. nih.gov
Detailed research findings from various studies have established optimized conditions for the analysis of imidazole-based compounds.
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase columns, such as C18 or C8, are commonly used for their ability to retain and separate polar imidazole compounds. researchgate.netnih.gov | researchgate.netnih.gov |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 10mM Ammonium acetate) and an organic solvent like acetonitrile (ACN) is typical. chromforum.org Isocratic or gradient elution may be used. researchgate.net | researchgate.netchromforum.org |
| Detection | UV detection is common, with wavelengths typically set between 210 nm and 300 nm depending on the specific analyte. cmes.orgnih.gov | cmes.orgnih.gov |
| Flow Rate | A typical flow rate is around 1.0 mL/min for standard analytical columns. nih.gov | nih.gov |
| Retention | The disulfide compound, being more nonpolar than its thiol precursor, is expected to have a longer retention time on a reversed-phase column. | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. nih.gov However, 1H-Imidazole, 2,2'-dithiobis[1-methyl-] is a non-volatile, polar molecule, making direct analysis by GC challenging. Therefore, a derivatization step is required to convert the compound into a more volatile and thermally stable form suitable for GC analysis. mdpi.com
Common derivatization strategies for polar compounds include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. mdpi.com Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for definitive identification. gdut.edu.cn This technique offers high sensitivity and is particularly useful for trace analysis and identifying unknown metabolites or degradation products. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Derivatization | Essential for converting the non-volatile disulfide into a volatile derivative. Silylation is a common method for compounds with active hydrogens. mdpi.com | mdpi.com |
| Column | A capillary column with a nonpolar or medium-polarity stationary phase is typically used for separation. | N/A |
| Detection | Mass spectrometry (MS) provides mass-to-charge ratio data, enabling compound identification through spectral libraries and fragmentation patterns. nih.gov | nih.gov |
| Analysis Mode | Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative accuracy by monitoring specific characteristic ions. nih.gov | nih.gov |
Spectrophotometric Assays
Spectrophotometric methods are valuable for quantifying compounds and studying their electronic properties. UV-Visible spectroscopy, in particular, is a straightforward and accessible technique for analyzing compounds containing chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 1H-Imidazole, 2,2'-dithiobis[1-methyl-]. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. The disulfide bond (-S-S-) itself is a chromophore that absorbs UV radiation. nih.gov The specific wavelength of maximum absorbance (λmax) is dependent on the molecular structure, particularly the dihedral angle of the C-S-S-C bond. nih.gov
Studies on the interaction between methimazole, its disulfide form, and iodine have utilized UV-Vis spectroscopy. koreascience.krresearchgate.net The absorption spectrum of the methimazole-disulfide complex with iodine shows distinct peaks that differ from those of iodine alone, indicating the formation of a new chemical species, likely a polyiodide complex. koreascience.krresearchgate.net For example, the complex [(MMI-disulfide)I]+·I3− is proposed to form, which plays a role in catalytic reactions. koreascience.krresearchgate.net
| Species | Observed λmax (nm) | Transition Type | Source |
|---|---|---|---|
| Disulfide Chromophore | Typically a broad, weak absorption near 250 nm. The exact λmax is sensitive to the C-S-S-C dihedral angle. | n → σ | nih.gov |
| Methimazole Disulfide-Iodine Complex | Distinct absorption peaks, often observed around 292 nm and 364 nm, characteristic of polyiodide species like I3−. | π → π / n → σ* | koreascience.krresearchgate.net |
Electrochemical Characterization Techniques
Electrochemical methods are crucial for investigating the role of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] and related compounds in electrochemical processes, most notably as corrosion inhibitors. These techniques provide insight into the mechanisms of surface protection and the kinetics of corrosion reactions.
Voltammetry and Impedance Spectroscopy in Corrosion Studies
The precursor to the disulfide, 2-mercapto-1-methylimidazole (methimazole), has been extensively studied as a corrosion inhibitor for metals like brass and steel. mdpi.comtpcj.org It is plausible that the disulfide plays a role in the protective film, potentially forming in-situ on the metal surface. Techniques such as potentiodynamic polarization (a form of voltammetry) and electrochemical impedance spectroscopy (EIS) are used to evaluate this protective action. mdpi.com
Potentiodynamic polarization curves reveal how the rates of anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions are affected by the inhibitor. mdpi.com By analyzing shifts in the corrosion potential (Ecorr) and reductions in the corrosion current density (icorr), the inhibitor's efficiency and mechanism (anodic, cathodic, or mixed-type) can be determined. mdpi.com
EIS is a non-destructive technique that provides detailed information about the metal/solution interface. researchgate.net By applying a small amplitude AC signal over a range of frequencies, an impedance spectrum is generated. This data is often fitted to an equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). researchgate.net An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface that impedes charge transfer and displaces water molecules. researchgate.netktu.lt
| Technique | Parameter | Observation in Presence of Inhibitor | Interpretation | Source |
|---|---|---|---|---|
| Potentiodynamic Polarization | Corrosion Current (icorr) | Decreases | Slowing of the overall corrosion rate. | mdpi.com |
| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | Shifts | Indicates whether the inhibitor primarily affects the anodic or cathodic reaction (or both, for a mixed-type inhibitor). | mdpi.com |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Inhibition of the electrochemical reactions at the metal surface due to film formation. | researchgate.netktu.lt |
| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (Cdl) | Decreases | Adsorption of the inhibitor molecules on the metal surface, displacing water and decreasing the local dielectric constant. | researchgate.netktu.lt |
Surface Analysis Techniques (e.g., SEM, EDX, XPS) for Adsorption Layers
Following a comprehensive search of scientific literature, no specific studies were identified that employed Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), or X-ray Photoelectron Spectroscopy (XPS) for the characterization of adsorption layers of the specific compound 1H-Imidazole, 2,2'-dithiobis[1-methyl-.
While these techniques are widely used for analyzing the surface films of structurally similar imidazole-based corrosion inhibitors, the absence of published research on this particular compound prevents the presentation of detailed experimental findings, data tables, or specific analytical results. The principles of these techniques and their hypothetical application to the specified compound are outlined below, based on established methodologies for related substances.
Scanning Electron Microscopy (SEM) would be utilized to visualize the surface morphology of a metal substrate before and after the application of 1H-Imidazole, 2,2'-dithiobis[1-methyl-. In studies of analogous compounds, SEM micrographs typically reveal changes from a rough, corroded surface to a smoother surface upon the formation of a protective inhibitor film.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, would provide elemental analysis of the surface. This technique could confirm the presence of the inhibitor on the surface by detecting elements specific to the compound, such as sulfur and nitrogen, in addition to the elements of the underlying metal substrate.
X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the chemical composition and bonding states of the elements within the adsorbed layer. High-resolution XPS spectra of the N 1s, S 2p, and C 1s regions could elucidate the mechanism of interaction between the 1H-Imidazole, 2,2'-dithiobis[1-methyl- molecule and the metal surface, such as the formation of coordinate bonds.
Without specific research data for 1H-Imidazole, 2,2'-dithiobis[1-methyl-, no factual data tables or detailed research findings can be generated. The information presented here is a generalized description of the analytical techniques' capabilities.
Future Directions and Emerging Research Avenues for 1h Imidazole, 2,2 Dithiobis 1 Methyl
Rational Design and Synthesis of Advanced Analogues with Tuned Properties
The future development of 1H-Imidazole, 2,2'-dithiobis[1-methyl- hinges on the rational design and synthesis of advanced analogues with tailored properties. While the parent compound serves as a foundational scaffold, targeted structural modifications can enhance its efficacy, selectivity, solubility, and application-specific performance.
Future synthetic efforts will likely focus on three primary areas of modification: the imidazole (B134444) ring, the N-methyl group, and the disulfide linker. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For instance, substitution on the imidazole C4 and C5 positions could modulate electronic properties and steric profiles to fine-tune interactions with biological targets. nih.gov Replacing the N-methyl group with other alkyl or functionalized chains could alter lipophilicity and bioavailability. researchgate.net Furthermore, modifying the disulfide bridge, for example, by creating longer polysulfide chains or replacing it with a more stable carbon-carbon bond, could create analogues with different redox potentials or enhanced stability for applications where disulfide exchange is undesirable. nih.gov
Modern synthetic methodologies such as C-H bond functionalization, multicomponent reactions, and flow chemistry offer efficient pathways to these novel analogues. researchgate.netorganic-chemistry.org These techniques can accelerate the creation of a diverse chemical library for screening and optimization.
Table 1: Proposed Analogues and Potential Property Enhancements
| Modification Area | Example Modification | Target Property | Rationale |
|---|---|---|---|
| Imidazole Ring | Introduction of a phenyl group at C4/C5 | Enhanced target binding | Increased steric bulk and potential for π-π stacking interactions. nih.gov |
| N-Alkyl Group | Replacement of methyl with a long alkyl chain | Increased lipophilicity | To improve membrane permeability in biological systems. |
| Disulfide Linker | Replacement with a C-C bond | Increased stability | To prevent disulfide exchange in reductive biological environments. nih.gov |
Deeper Mechanistic Elucidation of Biological and Non-Biological Interactions
A fundamental understanding of how 1H-Imidazole, 2,2'-dithiobis[1-methyl- interacts with its environment is critical for its development. Future research must focus on elucidating these mechanisms at a molecular level.
Biological Interactions: The presence of a disulfide bond is a strong indicator of potential redox-related biological activity. A key research avenue is to investigate its interaction with the thioredoxin system, a central cellular redox hub. A related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole, is known to inhibit the thioredoxin system by oxidizing cysteine residues. nih.gov It is plausible that 1H-Imidazole, 2,2'-dithiobis[1-methyl- acts via a similar mechanism, making it a candidate for anticancer or anti-inflammatory research. researchgate.netijpsjournal.com Mechanistic studies would involve enzymatic assays, proteomics to identify protein targets, and cellular assays to determine its effect on cell proliferation, apoptosis, and oxidative stress pathways.
Non-Biological Interactions: The 1-methylimidazole (B24206) units are known to act as ligands for various metal ions. wikipedia.org Research should explore the coordination chemistry of this molecule, investigating its ability to form mononuclear or polynuclear metal complexes. These complexes could possess novel catalytic, magnetic, or photophysical properties. Furthermore, the disulfide bond can undergo cleavage and reformation, a property that could be exploited in the development of self-healing polymers or dynamic materials. researchgate.net Spectroscopic and electrochemical studies will be essential to characterize these non-biological interactions.
Table 2: Potential Mechanisms and Investigative Approaches
| Interaction Type | Hypothesized Mechanism | Experimental Approach |
|---|---|---|
| Biological | Inhibition of thioredoxin reductase via cysteine oxidation | Enzymatic activity assays, X-ray crystallography of protein-ligand complex |
| Biological | Disruption of microbial cell processes | Minimum Inhibitory Concentration (MIC) assays, electron microscopy |
| Non-Biological | Coordination with transition metals (e.g., Cu, Pd, Pt) | NMR spectroscopy, UV-Vis spectroscopy, Cyclic Voltammetry |
Exploration of Novel Applications in Interdisciplinary Fields
The unique hybrid structure of 1H-Imidazole, 2,2'-dithiobis[1-methyl- opens doors to a wide range of applications across multiple scientific disciplines. Moving beyond initial hypotheses will require collaborative, interdisciplinary research. researchgate.net
Medicinal Chemistry: Based on the broad bioactivity of imidazole derivatives, analogues of this compound could be developed as novel therapeutic agents. researchgate.netmdpi.com Potential applications include anticancer agents that target redox pathways, antimicrobial compounds that disrupt bacterial cell integrity, and anti-inflammatory drugs. nih.govnih.gov
Materials Science: The redox-responsive nature of the disulfide bond makes the molecule an excellent candidate for creating "smart" materials. It could be incorporated as a cross-linker in hydrogels for controlled drug delivery, where the gel degrades in the reducing environment inside cells to release a therapeutic payload. biorxiv.org It could also be used in self-healing polymers and redox-switchable electronic materials.
Supramolecular Chemistry: The ability of the imidazole rings to participate in hydrogen bonding and metal coordination can be exploited to construct complex supramolecular architectures. nih.gov These could include metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis, or self-assembled nanostructures for biomedical imaging.
Table 3: Potential Interdisciplinary Applications
| Field | Potential Application | Key Feature Utilized |
|---|---|---|
| Medicinal Chemistry | Anticancer therapeutics | Redox-active disulfide bond, imidazole core |
| Materials Science | Redox-responsive drug delivery hydrogels | Reversible disulfide linkage |
| Coordination Chemistry | Precursor for novel catalysts | Metal-ligating imidazole nitrogen |
Development of Integrated Computational and Experimental Research Frameworks
To accelerate the research and development process, future work should employ an integrated approach that combines computational modeling with experimental validation. nih.gov This synergy allows for the rapid screening of ideas, prioritization of experiments, and a deeper understanding of observed results.
Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net Molecular docking simulations can screen large virtual libraries of its analogues against known biological targets to identify promising candidates for synthesis. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of these protein-ligand complexes and elucidate the dynamics of interaction over time.
Experimental Validation: The predictions from computational models must be rigorously tested in the laboratory. researchgate.net For instance, top-scoring compounds from a virtual screen should be synthesized and evaluated in biological assays. Experimental data on reaction yields, biological activity, and material properties can then be fed back into the computational models to refine them, creating a powerful iterative cycle of design, prediction, and validation. This integrated framework can significantly reduce the time and cost associated with discovering new applications for 1H-Imidazole, 2,2'-dithiobis[1-methyl- and its derivatives.
Table 4: Integrated Computational-Experimental Workflow Example
| Step | Computational Task | Experimental Task | Outcome |
|---|---|---|---|
| 1. Target ID | Molecular docking against cancer-related proteins. | N/A | Identification of potential protein targets (e.g., Thioredoxin Reductase). |
| 2. Analogue Design | In silico design of analogues with improved binding affinity. | Synthesis of top 3-5 predicted analogues. | Novel compounds for testing. |
| 3. In Vitro Testing | N/A | Enzymatic and cellular assays to measure inhibitory activity. | IC50 values and confirmation of biological effect. |
Scale-Up and Process Optimization for Large-Scale Synthesis
For any promising application to become viable, a robust and scalable synthetic route to 1H-Imidazole, 2,2'-dithiobis[1-methyl- is essential. Future research must address the challenges of moving from laboratory-scale synthesis to large-scale industrial production.
The synthesis of 1-methylimidazole is well-established, often involving the methylation of imidazole with reagents like methanol. wikipedia.orgchemicalbook.com The formation of the disulfide bond typically proceeds via the oxidation of the corresponding thiol precursor. The optimization of this process will involve screening various oxidants and reaction conditions to maximize yield and purity while minimizing waste. chemrxiv.org
Modern process chemistry techniques, such as continuous flow synthesis, should be explored. researchgate.net Flow reactors can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and the potential for straightforward automation and scale-up. google.comgoogle.com A life-cycle assessment should be conducted to ensure the chosen synthetic route aligns with the principles of green chemistry, focusing on minimizing hazardous reagents and solvents and improving energy efficiency.
Table 5: Comparison of Synthetic Methodologies
| Parameter | Traditional Batch Synthesis | Optimized Flow Synthesis (Proposed) |
|---|---|---|
| Reaction Vessel | Large glass reactor | Small-diameter tubing reactor |
| Temperature Control | Difficult, potential for hot spots | Precise and rapid |
| Safety | Risk associated with large volumes of reagents | Smaller reaction volume, inherently safer |
| Scalability | Requires larger, specialized equipment | Achieved by running the system for longer |
| Reagents | Potentially harsh oxidants | Milder, more selective reagents; catalytic options |
| Yield & Purity | Variable, may require extensive purification | Often higher yield and purity, reduced byproducts |
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2,2'-dithiobis[1-methyl-1H-imidazole]?
Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for related disulfide-linked heterocycles can be adapted. For example:
- Oxidative coupling of thiol precursors : React 1-methylimidazole-2-thiol under oxidative conditions (e.g., H₂O₂ or I₂ in ethanol) to form the disulfide bond. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product. Confirm purity via melting point analysis (cf. reports 205°C for a similar disulfide compound) and NMR spectroscopy .
Basic: How should researchers characterize the disulfide bond and structural integrity of this compound?
Answer:
Key analytical techniques include:
- Mass Spectrometry (MS) : Compare molecular ion peaks with calculated molecular weights (e.g., provides a mass spectral database for imidazole derivatives). High-resolution MS (HRMS) can confirm the molecular formula .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for imidazole ring protons (δ 6.5–7.5 ppm) and methyl group signals (δ 2.5–3.5 ppm). The absence of thiol (-SH) peaks confirms disulfide bond formation .
- FT-IR : Identify S-S stretching vibrations near 500–550 cm⁻¹ .
Basic: What are the critical stability considerations for handling and storing this compound?
Answer:
- Thermal Stability : highlights that azobis(imidazole) derivatives decompose above 200°C. Store at 2–8°C in airtight containers to prevent moisture absorption (cf. notes N-methylimidazole’s moisture sensitivity) .
- Chemical Incompatibilities : Avoid strong oxidizers, acids, and reducing agents, as disulfide bonds may undergo redox reactions .
- Light Sensitivity : Disulfide compounds may degrade under UV light; use amber vials for storage (cf. discusses photochemical dynamics of dithiobis compounds) .
Advanced: How does the disulfide bond influence reactivity in cross-linking or catalytic applications?
Answer:
- Redox-Active Behavior : The S-S bond can undergo reversible cleavage under reducing conditions (e.g., DTT or TCEP), enabling applications in dynamic covalent chemistry. Monitor redox states via Raman spectroscopy or electrochemical methods .
- Catalytic Roles : In photocatalytic systems (e.g., ), disulfide bonds act as electron donors. Use transient absorption spectroscopy to study excited-state dynamics and radical intermediates .
- Cross-Linking Efficiency : Quantify disulfide bond formation in polymer networks using gel permeation chromatography (GPC) or rheological analysis .
Advanced: What computational approaches predict the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and nucleophilic/electrophilic sites. Compare with experimental cyclic voltammetry data .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to study aggregation behavior or ligand-receptor interactions .
- TD-DFT for Spectroscopy : Model UV-Vis and fluorescence spectra to correlate with experimental data from ’s photochemical studies .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points or stability)?
Answer:
- Methodological Cross-Validation : Compare differential scanning calorimetry (DSC) data (e.g., reports 205°C for a disulfide) with thermogravimetric analysis (TGA) to distinguish melting from decomposition events .
- Sample Purity Assessment : Use HPLC or GC-MS to identify impurities that may alter thermal properties. For example, residual solvents or moisture can depress melting points .
- Literature Meta-Analysis : Reconcile discrepancies by reviewing synthesis conditions (e.g., solvent, heating rate) across studies (cf. ’s thermal data for N-methylimidazole derivatives) .
Basic: What safety protocols are essential for working with this compound?
Answer:
- GHS Compliance : Refer to and for hazard classifications (e.g., corrosive or toxic). Use PPE (gloves, goggles) and work in a fume hood .
- First Aid Measures : For skin contact, rinse immediately with water and consult a physician (as per and ) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent disulfide degradation .
Advanced: What role does this compound play in energetic materials or high-nitrogen systems?
Answer:
- Energetic Derivatives : demonstrates that azobis(imidazole) derivatives exhibit high thermal stability (>200°C) and low sensitivity, making them candidates for explosives or propellants. Synthesize nitro- or amino-substituted analogs and test detonation velocity via Chapman-Jouguet calculations .
- Nitrogen-Rich Combustion : The imidazole ring’s nitrogen content (cf. molecular formula in ) supports applications in pyrotechnic coolants. Conduct combustion analysis in controlled atmospheres to quantify N₂ gas emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
